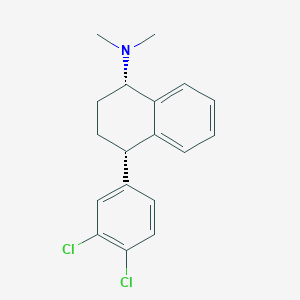

n-Methyl sertraline

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H19Cl2N |

|---|---|

Molecular Weight |

320.3 g/mol |

IUPAC Name |

(1S,4S)-4-(3,4-dichlorophenyl)-N,N-dimethyl-1,2,3,4-tetrahydronaphthalen-1-amine |

InChI |

InChI=1S/C18H19Cl2N/c1-21(2)18-10-8-13(14-5-3-4-6-15(14)18)12-7-9-16(19)17(20)11-12/h3-7,9,11,13,18H,8,10H2,1-2H3/t13-,18-/m0/s1 |

InChI Key |

LTKRQOGLVNJKBK-UGSOOPFHSA-N |

Isomeric SMILES |

CN(C)[C@H]1CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Canonical SMILES |

CN(C)C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Methyl Sertraline

Laboratory Synthesis Routes for N-Methyl Sertraline (B1200038) and its Precursors

The laboratory synthesis of n-methyl sertraline and its precursors involves multi-step processes, often starting from commercially available materials. A common precursor is 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, also known as tetralone. acs.orgresearchgate.net

One documented synthesis route involves the reaction of sertraline with formaldehyde (B43269) and sodium cyanoborohydrin in acetonitrile (B52724). The pH of the mixture is carefully adjusted to 6 with glacial acetic acid. oup.com This reaction, an example of the Eschweiler-Clarke reaction, results in the N-methylation of the secondary amine of sertraline to form this compound. oup.com

Another approach to synthesizing sertraline, and by extension its N-methylated form, starts with the condensation of 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone with monomethylamine. acs.org This reaction can be catalyzed by agents like titanium tetrachloride or facilitated by the use of molecular sieves to yield the corresponding imine. acs.orggoogle.com Subsequent reduction of this imine leads to the formation of sertraline, which can then be N-methylated. acs.org An improved industrial synthesis utilizes N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide as a stable intermediate, which can be stereoselectively reduced to the desired cis-racemic amine. acs.org

Stereoselective Approaches in Synthesis

The biological activity of sertraline is highly dependent on its stereochemistry, with the (1S, 4S)-enantiomer being the therapeutically active form. acs.orgnih.gov Consequently, stereoselective synthesis is a critical aspect of preparing sertraline and its derivatives.

Several stereoselective strategies have been developed. One approach involves the kinetic resolution of N-methyl imines of 4-substituted tetralones through asymmetric hydrosilylation using a chiral titanocene (B72419) catalyst. researchgate.net This method allows for the separation of enantiomers, yielding ketones with high enantiomeric excess (ee) and the desired amine products with high diastereomeric and enantiomeric purity. researchgate.net

Another enantioselective synthesis of sertraline involves an intramolecular, stereoselective anionic addition to an imine moiety. acs.org This method starts from 3,4-dichlorocinnamic acid and utilizes a chiral auxiliary to establish the desired stereocenter. acs.org The key step is a highly efficient and stereoselective ring closure facilitated by t-BuLi. acs.org

Furthermore, chemoenzymatic methods have been explored. researchgate.net A ketoreductase (KRED)-catalyzed selective bioreduction of a racemic tetralone can produce an alcohol precursor with excellent enantioselectivity and diastereomeric ratio. researchgate.net This enantiopure alcohol can then be oxidized to the corresponding (S)-ketone, a direct precursor to sertraline. researchgate.net

The resolution of racemic mixtures is also a common practice. Racemic sertraline can be resolved using D-(-)-mandelic acid to isolate the desired (1S, 4S)-isomer. acs.org

Chemical Transformation from Sertraline and Related Analogs

This compound can be readily formed from sertraline under specific conditions. A notable transformation occurs in the presence of formaldehyde, a component of embalming fluid. oup.comnih.gov Sertraline, having a secondary amine group, reacts with formaldehyde via the Eschweiler-Clarke reaction to yield this compound. oup.comnih.gov The rate of this conversion is influenced by the concentration of formaldehyde and the pH of the solution, with higher pH and formalin concentrations leading to a more rapid and complete conversion. oup.com This reaction proceeds through an imine intermediate. oup.com

This transformation has significant implications in forensic toxicology, as the analysis of postmortem samples preserved in formalin may reveal the presence of this compound instead of or in addition to the parent drug, sertraline. oup.comnih.gov

Isotopic Labeling Techniques for this compound in Research

Isotopic labeling is an invaluable tool in research for tracing the metabolic fate of compounds and for use as internal standards in quantitative analysis. For sertraline and its derivatives, various isotopic labeling strategies have been employed.

Tritiated sertraline ([3H]sertraline) has been used in binding assays to study its interaction with serotonin (B10506) uptake sites in the brain. nih.gov This radiolabeled form allows for the characterization of binding affinity and density of these sites. nih.gov

Another common approach is the use of deuterium-labeled compounds. Sertraline-d3 hydrochloride, where three hydrogen atoms on the N-methyl group are replaced by deuterium, is commercially available and serves as an internal standard in mass spectrometry-based analytical methods. caymanchem.com The use of stable isotopically labeled analogs like sertraline-d3 provides optimal compensation during sample preparation and analysis, leading to more accurate and precise quantification of the target analyte. researchgate.net

Furthermore, sertraline has been labeled with radioactive iodine (131I) to investigate its potential as a radiopharmaceutical for imaging serotonin 5-HT receptor functions in the brain. akjournals.com The labeling is typically achieved using the Iodogen method, resulting in high radiochemical purity after purification. akjournals.com While this study focused on sertraline, similar techniques could be applied to this compound for related research purposes.

Derivatization Strategies for Analytical and Mechanistic Studies

Derivatization is a chemical modification process used to enhance the detectability and chromatographic properties of analytes for analytical purposes. Several derivatization strategies have been developed for the analysis of sertraline and its metabolites, including this compound.

One common derivatizing agent is 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl). psu.eduresearchgate.net This reagent reacts with primary and secondary amines, like sertraline, in an alkaline medium to form highly fluorescent derivatives that can be detected with high sensitivity using high-performance liquid chromatography (HPLC) with fluorescence detection. psu.eduresearchgate.net The reaction conditions, such as pH, temperature, and reagent concentration, are optimized to achieve maximal yield of the derivative. psu.edu

Another fluorogenic agent used for derivatization is 9-fluorenylmethyl chloroformate (FMOC-Cl). researchgate.netnih.gov This reagent also reacts with primary and secondary amines to produce highly fluorescent derivatives, enabling sensitive determination by spectrofluorimetry or HPLC with fluorescence detection. researchgate.netnih.gov

For gas chromatography-mass spectrometry (GC-MS) analysis, derivatization is often employed to increase the volatility and thermal stability of the analytes. Pentafluoropropionic anhydride (B1165640) (PFPA) is a derivatizing agent used to react with the polar functional groups of sertraline and its metabolites, producing less polar compounds with higher mass ions suitable for GC-MS analysis. oup.com Similarly, N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) has been used for the derivatization of sertraline. researchgate.net

These derivatization techniques are crucial for developing sensitive and specific analytical methods for the quantification of sertraline and this compound in various biological matrices, such as plasma and postmortem tissues. oup.comnih.gov

Data Tables

Table 1: Synthetic Methods for this compound and Precursors

| Method | Starting Material(s) | Reagents | Key Intermediate(s) | Product(s) | Reference(s) |

|---|---|---|---|---|---|

| N-Methylation | Sertraline | Formaldehyde, Sodium cyanoborohydrin, Acetic acid | Imine intermediate | This compound | oup.com |

| Imine Formation and Reduction | 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, Monomethylamine | Titanium tetrachloride or Molecular sieves, Reducing agent | N-[4-(3,4-Dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]methanamine | Sertraline | acs.org |

Table 2: Stereoselective Synthesis Approaches

| Approach | Key Reagent/Catalyst | Principle | Outcome | Reference(s) |

|---|---|---|---|---|

| Asymmetric Hydrosilylation | Chiral titanocene catalyst | Kinetic resolution of N-methyl imines | Enantiomerically enriched ketones and amines | researchgate.net |

| Intramolecular Anionic Addition | t-BuLi, Chiral auxiliary | Stereoselective ring closure | Enantiomerically pure sertraline | acs.org |

| Chemoenzymatic Reduction | Ketoreductase (KRED) | Selective bioreduction of racemic tetralone | Enantiopure alcohol precursor | researchgate.net |

Table 3: Derivatization Agents for Analytical Studies

| Derivatizing Agent | Analyte(s) | Analytical Technique(s) | Purpose | Reference(s) |

|---|---|---|---|---|

| 4-chloro-7-nitrobenzofurazan (NBD-Cl) | Sertraline | HPLC with fluorescence detection | Enhance fluorescence for sensitive detection | psu.eduresearchgate.net |

| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Sertraline | Spectrofluorimetry, HPLC with fluorescence detection | Form highly fluorescent derivatives | researchgate.netnih.gov |

| Pentafluoropropionic anhydride (PFPA) | Sertraline, Desmethylsertraline (B1148675) | GC-MS | Increase volatility and create higher mass ions | oup.com |

Metabolic Formation Pathways and Enzyme Systems of N Methyl Sertraline

Enzymatic N-Demethylation of Sertraline (B1200038): Primary Pathways

In vitro studies utilizing human liver microsomes and cDNA-expressed CYP isoforms have identified several key players in the N-demethylation of sertraline. pharmgkb.orgnih.gov No single CYP enzyme is responsible for more than 25-35% of sertraline's metabolism to desmethylsertraline (B1148675). pharmgkb.org The primary isoforms involved include CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6. pharmgkb.orgnih.govresearchgate.net

The relative contribution of these isoforms can vary depending on the concentration of sertraline. At higher in vitro concentrations, CYP2C9, CYP3A4, and CYP2C19 are the main drivers of metabolism, with minor contributions from CYP2D6 and CYP2B6. pharmgkb.org Conversely, at lower, more clinically relevant concentrations, CYP2D6 and CYP2B6 appear to play a more significant role. pharmgkb.org One study suggests that CYP2B6 makes the most substantial contribution to sertraline N-demethylation, with lesser roles for CYP2C19, CYP2C9, CYP3A4, and CYP2D6. nih.govresearchgate.net Another in vitro study estimated the contributions of these isoforms to be 35% for CYP2D6, 29% for CYP2C9, 14% for CYP2B6, 13% for CYP2C19, and 9% for CYP3A4. nih.gov In vivo, CYP2C19 appears to be a major enzyme involved in this pathway. csic.estandfonline.com

| CYP Isoform | Relative Contribution (High Sertraline Concentration) pharmgkb.org | Relative Contribution (Low Sertraline Concentration) pharmgkb.org | Other Noted Contributions |

|---|---|---|---|

| CYP2B6 | Minor | More Prominent | Greatest contribution in some studies. nih.govresearchgate.net |

| CYP2C19 | Primary | Lesser | Considered a major enzyme in vivo. csic.estandfonline.com |

| CYP2C9 | Primary | - | Contributes significantly to N-demethylation. nih.govresearchgate.net |

| CYP3A4 | Primary | Smaller | Plays a role in N-demethylation. nih.govresearchgate.net |

| CYP2D6 | Minor | More Prominent | Contributes to N-demethylation. nih.govresearchgate.net |

While the CYP450 system is paramount, in vitro research has also implicated non-P450 enzymes in the metabolism of sertraline. Specifically, monoamine oxidases (MAO-A and MAO-B) have been shown to catalyze the oxidative deamination of sertraline. wikipedia.orgnih.govresearchgate.net However, this pathway has not been extensively studied in vivo. wikipedia.org

Subcellular Localization of N-Methyl Sertraline Formation Enzymes

The enzymes responsible for the formation of this compound are primarily located in the liver. drugbank.compharmgkb.org Specifically, in vitro studies consistently utilize human liver microsomes, which are vesicles of the endoplasmic reticulum, to investigate the metabolic pathways of sertraline. pharmgkb.orgnih.govresearchgate.net This indicates that the key enzymes, particularly the cytochrome P450 isoforms, are membrane-bound proteins within the endoplasmic reticulum of hepatocytes. mdpi.com

Reaction Kinetics and Enzyme Inhibition Studies in in vitro Systems

Sertraline itself can act as an inhibitor of certain CYP enzymes. It is a mild to moderate inhibitor of CYP2D6. uspharmacist.comfarmaciajournal.com The inhibitory effect on CYP2C9 appears to be substrate-specific. pharmgkb.orgnih.gov For example, it moderately inhibits phenytoin (B1677684) hydroxylation but has a weak effect on the metabolism of warfarin (B611796) and tolbutamide. pharmgkb.orgnih.gov Studies on CYP2C19 inhibition have yielded varied results, with some suggesting significant inhibition and others indicating a weak inhibitory effect. pharmgkb.org

| Parameter | Value | Enzyme System | Reference |

|---|---|---|---|

| Overall Km (N-demethylation) | 98 µM | Cytochrome P450 enzymes in human liver microsomes | nih.govresearchgate.net |

| Overall Km (Deamination) | 114 µM | Cytochrome P450 enzymes in human liver microsomes | nih.govresearchgate.net |

| MAO-A and MAO-B Km (Deamination) | 230-270 µM | Purified human monoamine oxidases | nih.govresearchgate.net |

| Km (N-carbamoyl glucuronidation) | 50 µM | Human liver microsomes | nih.govresearchgate.net |

Investigation of Metabolic Pathway Products Beyond this compound

Following the initial N-demethylation, both sertraline and its primary metabolite, this compound, undergo further biotransformation. These subsequent metabolic steps include oxidative deamination, N-carbamoyl glucuronidation, reduction, and hydroxylation. wikipedia.orghres.capharmgkb.org

Both sertraline and this compound can be oxidatively deaminated to form a ketone metabolite. hres.capharmgkb.org This reaction is catalyzed by CYP3A4 and CYP2C19, as well as by MAO-A and MAO-B. pharmgkb.orgpharmgkb.org The resulting ketone can then be further hydroxylated. pharmgkb.org

Another significant metabolic route for sertraline is N-carbamoyl glucuronidation. nih.govresearchgate.net This process, catalyzed by UGT2B7, involves the formation of a carbamic acid intermediate which is then conjugated with glucuronic acid. pharmgkb.orgresearchgate.net This pathway is a notable clearance mechanism for the parent drug. pharmgkb.orgpsu.edu

Advanced Analytical Methodologies for N Methyl Sertraline Characterization and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has become a cornerstone for the analysis of n-Methyl sertraline (B1200038) in complex biological matrices due to its high sensitivity and specificity. nih.govresearchgate.netnih.gov This technique combines the powerful separation capabilities of liquid chromatography with the precise detection and identification power of tandem mass spectrometry.

Chromatographic Separation Techniques

Effective chromatographic separation is paramount for isolating n-Methyl sertraline from its parent compound, sertraline, and other endogenous matrix components. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC).

Common stationary phases include C8 and C18 columns, which offer excellent hydrophobic retention for these molecules. nih.govresearchgate.netnih.govlew.ro For instance, a Betasil C8 column (100 mm x 2.1 mm, 5 µm) has been successfully used for the separation of sertraline and its metabolites. nih.gov Another method utilized a Poroshell EC-C18 column (3 × 100 mm, 2.7 µm) for this purpose. researchgate.netnih.gov

The mobile phase composition is critical for achieving optimal separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is commonly employed. nih.govresearchgate.netnih.govlew.ro The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase helps to improve peak shape and ionization efficiency. researchgate.netnih.govmagtechjournal.com For example, a gradient elution with a mobile phase consisting of 0.2% formic acid in acetonitrile and 50% methanol-water with 6 mmol·L-1 ammonium acetate has been reported. magtechjournal.com Another approach used a gradient elution of water with 0.1% formic acid and acetonitrile. researchgate.netnih.gov Both isocratic and gradient elution methods can be applied. Isocratic elution, where the mobile phase composition remains constant, offers simplicity and robustness. nih.gov In contrast, gradient elution, where the mobile phase composition changes during the run, is often necessary to resolve complex mixtures and elute all compounds of interest in a reasonable time. researchgate.netnih.govmagtechjournal.com

| Stationary Phase | Mobile Phase Composition | Elution Mode | Reference |

|---|---|---|---|

| Betasil C8 (100 mm x 2.1 mm, 5 µm) | Not specified | Isocratic | nih.gov |

| Poroshell EC-C18 (3 × 100 mm, 2.7 µm) | Water with 0.1% formic acid and acetonitrile | Gradient | researchgate.netnih.gov |

| ES Sonoma C18(2) (2.1 mm × 50 mm, 3 μm) | 0.2% formic acid in acetonitrile and 50% methanol-water with 6 mmol·L-1 ammonium acetate | Gradient | magtechjournal.com |

| LiChroCART with Purospher (RP-18e) | Methanol/water (75:25, v/v) | Not specified | nih.gov |

Ionization Methods and Mass Spectrometric Detection Parameters

Electrospray ionization (ESI) is the most commonly used ionization technique for the analysis of this compound by LC-MS/MS. magtechjournal.com ESI is a soft ionization method that is well-suited for polar and thermally labile molecules, producing protonated molecules [M+H]+ with minimal fragmentation. Positive ion mode is generally preferred for the analysis of sertraline and its derivatives as they are weak bases. oup.com

For quantification, tandem mass spectrometry is operated in the Multiple Reaction Monitoring (MRM) mode. nih.govmagtechjournal.com This highly selective technique involves monitoring a specific precursor ion to product ion transition. The precursor ion is typically the protonated molecule of the analyte, which is selected in the first quadrupole. This ion is then fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process significantly enhances the signal-to-noise ratio and reduces matrix interference.

For sertraline, a common MRM transition is m/z 306.2 → 159.0. nih.gov For its primary metabolite, N-desmethylsertraline, the transition m/z 292.1 → 159.0 is often used. nih.gov While specific MRM transitions for this compound are not explicitly detailed in the provided search results, they would be determined by infusing a standard solution of the compound into the mass spectrometer to identify the most abundant and stable precursor and product ions. The collision energy is a critical parameter that is optimized to maximize the intensity of the desired product ion.

| Analyte | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|---|

| Sertraline | Positive ESI | 306.2 | 159.0 | nih.gov |

| N-desmethylsertraline | Positive ESI | 292.1 | 159.0 | nih.gov |

| Sertraline | Positive ESI | 306.1 | 159.1 | researchgate.netnih.gov |

| N-desmethylsertraline | Positive ESI | 292.1 | 159.1 | researchgate.netnih.gov |

Isotope Dilution Mass Spectrometry in Quantification

Isotope dilution mass spectrometry is the gold standard for accurate quantification of analytes in complex matrices. This method involves the use of a stable isotopically labeled internal standard, which is chemically identical to the analyte but has a different mass. For the analysis of sertraline and its metabolites, deuterated analogs such as sertraline-d3 and N-desmethylsertraline-d4 are commonly used. researchgate.netnih.gov

The internal standard is added to the sample at a known concentration before sample preparation. Since the analyte and the internal standard have nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss during preparation will affect both the analyte and the internal standard equally. By measuring the ratio of the response of the analyte to the response of the internal standard, accurate and precise quantification can be achieved, compensating for matrix effects and variations in instrument response. For example, the MRM transitions for sertraline-d3 and N-desmethylsertraline-d4 have been reported as m/z 309.1 → 275.2 and m/z 296.2 → 279.0, respectively. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is another powerful technique for the analysis of this compound. It offers high chromatographic resolution and is well-suited for the analysis of volatile and thermally stable compounds.

Derivatization Strategies for GC-MS Analysis

Sertraline and its N-methyl derivative contain secondary amine groups, which can lead to poor peak shape and thermal degradation in the hot GC injection port and column. To overcome these issues, derivatization is often necessary to increase the volatility and thermal stability of the analytes.

A common derivatization strategy is acylation, using reagents such as heptafluorobutyric anhydride (B1165640) (HFBA). researchgate.netsigmaaldrich.comnih.gov This reagent reacts with the amine group to form a stable, volatile derivative that is amenable to GC analysis. Another approach involves silylation with reagents like N-methyl-N-trimethylsilyl-trifluoroacetamide. mdpi.com The derivatized analytes can then be readily separated and detected by GC-MS. For instance, a study reported the successful use of HFBA for the derivatization of sertraline and desmethyl-sertraline prior to GC-MS analysis. researchgate.netsigmaaldrich.com

Capillary Electrophoresis (CE) with Detection Techniques

Capillary electrophoresis is a high-efficiency separation technique that can be used for the analysis of charged molecules like this compound. CE offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency.

For the analysis of sertraline and its metabolites, CE is often coupled with a sensitive detection method, such as laser-induced fluorescence (LIF) detection. nih.govresearchgate.net Since these compounds are not naturally fluorescent, a derivatization step is required to attach a fluorescent tag. Fluorescein isothiocyanate (FITC) is a commonly used derivatizing agent for this purpose. nih.govresearchgate.net The derivatized analytes can then be excited by a laser, and the resulting fluorescence is detected, providing very low limits of detection. One study described a CE-LIF method for the analysis of sertraline and N-desmethylsertraline in human plasma following derivatization with FITC. nih.govresearchgate.net The background electrolyte consisted of 20 mM carbonate buffer (pH 9.0) with additives to enhance separation. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of chemical compounds. nffa.eu Its separation principle relies on the distribution of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. nffa.eu For the analysis of this compound and its parent compound, sertraline, reversed-phase HPLC is commonly employed.

UV Detection: UV detectors are widely used in HPLC. An HPLC-UV method developed for sertraline and its impurities utilized a Zorbax Bonus-RP column (150 mm x 4.6 mm, 5 µm) with a mobile phase of phosphate (B84403) buffer (pH 2.8; 10mM) and methanol (63:37, v/v). nih.gov The analysis was performed at 50°C with a flow rate of 1.0 mL/min, and detection was set at a wavelength of 220 nm. nih.gov Another method used a Hypersil Gold C18 column with a mobile phase of methanol and buffer at pH 7.4 (80:20 v/v), demonstrating the versatility of conditions. researchgate.net While many amino acids only show significant UV absorption at short wavelengths (200-210 nm), derivatization can be used to shift the detection wavelength to a more specific range, such as 266 nm or 350 nm. shimadzu.com

Fluorescence Detection: Fluorescence detection offers superior sensitivity and selectivity compared to UV detection because it measures the light emitted from fluorescent compounds. shimadzu.commeasurlabs.com This makes it particularly suitable for trace-level analysis. For sertraline analysis, a highly sensitive method involved pre-column derivatization with 4-chloro-7-nitrobenzofurazan (B127121). researchgate.net The resulting derivatives were analyzed on a Lichrosorb CN column with a mobile phase of methanol and sodium phosphate buffer (0.05 M; pH 3.7). researchgate.net The detector's excitation and emission wavelengths were set to 470 nm and 537 nm, respectively. researchgate.net This method demonstrated the capability to detect sertraline at concentrations as low as 2 ng/mL in serum samples. researchgate.net In analyses of amino acids, fluorescence detection has been shown to be up to 200 times more sensitive than UV detection. shimadzu.com

| Parameter | HPLC-UV Method nih.gov | HPLC-Fluorescence Method researchgate.net |

|---|---|---|

| Stationary Phase (Column) | Zorbax Bonus-RP (150 mm x 4.6 mm, 5 µm) | Lichrosorb CN (250 x 4.0 mm) |

| Mobile Phase | Phosphate buffer (pH 2.8; 10mM)-methanol (63:37, v/v) | Methanol and sodium phosphate buffer (0.05 M; pH 3.7) with triethylamine (B128534) (63:37 v/v) |

| Flow Rate | 1.0 mL/min | Not specified |

| Detection Wavelength | 220 nm | Excitation: 470 nm, Emission: 537 nm |

| Derivatization | None | Pre-column with 4-chloro-7-nitrobenzofurazan |

Method Validation Parameters for this compound Analysis

Method validation is crucial to ensure that an analytical procedure is suitable for its intended purpose. It demonstrates that the method is reliable, reproducible, and accurate for the quantification of this compound. Key validation parameters are established according to guidelines from bodies like the International Council for Harmonisation (ICH). nih.govresearchgate.net

Linearity : This parameter confirms a direct, proportional relationship between the concentration of an analyte and the analytical signal. For sertraline, methods have demonstrated excellent linearity with correlation coefficients (R²) greater than 0.999 over concentration ranges such as 2.5 to 100 µg/mL and 10 to 300 µg/mL. researchgate.net Another study showed linearity from 1.0 to 1000 ng/mL (R² = 0.999) for sertraline in water samples. researchgate.net An LC-MS/MS method for sertraline and its metabolite in human plasma was linear from 1.0 to 230 ng/mL. nih.gov

Precision : Precision measures the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is typically expressed as the coefficient of variation (CV%) or relative standard deviation (RSD%). For an LC-MS/MS method, intra- and inter-assay precisions for sertraline and its metabolite ranged from 2.2% to 12.2%. researchgate.net An HPLC-UV method reported a precision CV% of less than 2%. researchgate.net

Accuracy : Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies. Validated methods for sertraline report accuracy results within the range of 98% to 102%. researchgate.net An LC-MS/MS method showed accuracies between 92.0% and 111.7%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ) : The LOD is the lowest amount of an analyte in a sample that can be detected, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. A QuEChERS-based LC-MS/MS method for sertraline reported an LOD of 9.42 ng/mL and an LOQ of 28.15 ng/mL. nrfhh.com A supportive liquid-liquid extraction method achieved an even lower LOD of 0.43 ng/mL and an LOQ of 1.43 ng/mL. researchgate.net A sensitive HPLC-fluorescence method established an LOD of 0.5 ng/mL and an LOQ of 2.0 ng/mL for sertraline in serum. researchgate.net

Matrix Effects : When analyzing complex biological samples, other components in the matrix can interfere with the ionization of the target analyte, causing ion suppression or enhancement. A study on sertraline in human plasma found no significant matrix effects that would lead to ion suppression or enhancement for the analytes or their internal standards. researchgate.net

| Parameter | HPLC-UV researchgate.net | HPLC-Fluorescence researchgate.net | LC-MS/MS researchgate.net | QuEChERS LC-MS/MS nrfhh.com |

|---|---|---|---|---|

| Linearity Range | 2.5 - 100 µg/mL | 2 - 640 ng/mL | Not specified | Not specified (LOD/LOQ provided) |

| Correlation Coefficient (R²) | > 0.999 | Linear | Not specified | Not specified |

| Precision (%CV) | < 2% | 2.4% - 15.5% | 2.2% - 12.2% | ≤ 20% nih.gov |

| Accuracy (% Recovery) | 98% - 102% | 99.7% - 104.2% | 92.0% - 111.7% | Not specified |

| LOD | Not specified | 0.5 ng/mL | Not specified | 9.42 ng/mL |

| LOQ | Not specified | 2.0 ng/mL | Not specified | 28.15 ng/mL |

Sample Preparation Techniques for this compound Isolation from Complex Matrices

Effective sample preparation is a critical step to remove interferences and concentrate the analyte before chromatographic analysis. psychiatriapolska.pl The choice of technique depends on the nature of the analyte and the complexity of the sample matrix, such as blood, plasma, or tissue homogenates. psychiatriapolska.ploup.com

Liquid-Liquid Extraction (LLE) : LLE is a conventional method that separates compounds based on their relative solubilities in two immiscible liquids, typically an aqueous phase and an organic solvent. celignis.comorganomation.com For the analysis of this compound formed from sertraline in embalming fluid, LLE using chloroform (B151607) as the extraction solvent was successfully applied. nih.govsigmaaldrich.com Other solvents like ethyl acetate and n-heptane have also been used for extracting sertraline from biological matrices. researchgate.netpsychiatriapolska.pl

Solid-Phase Extraction (SPE) : SPE is a highly selective and efficient technique that involves passing a liquid sample through a solid adsorbent material that retains the analyte. organomation.comyoutube.com The analyte is later eluted with a suitable solvent. psychiatriapolska.pl This method allows for significant cleanup and concentration of the sample. For sertraline and its metabolites, various SPE sorbents are used, including hydrophobic (C18), hydrophilic-lipophilic balance (HLB), and mixed-mode cation exchange cartridges. psychiatriapolska.plnih.gov SPE is widely used for processing postmortem fluids and tissues. oup.com

Protein Precipitation (PP) : This is a straightforward and rapid method for removing proteins from biological samples like plasma or serum, which can interfere with analysis. researchgate.netwikipedia.org The technique involves adding a precipitating agent, most commonly an organic solvent like acetonitrile or isopropanol, to the sample. researchgate.netnih.govthermofisher.com The precipitated proteins are then separated by centrifugation or filtration. thermofisher.com A simple protein precipitation method using acetonitrile has been validated for the extraction of sertraline and its N-desmethyl metabolite from human plasma. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide residue analysis, the QuEChERS method has been adapted for a wide range of analytes in various matrices. researchgate.netquechers.eu The procedure involves an initial extraction and partitioning step with acetonitrile and a mixture of salts (e.g., magnesium sulfate, sodium citrate), followed by a cleanup step using dispersive SPE (d-SPE). nrfhh.comquechers.eumz-at.de A QuEChERS-based method was developed for the simultaneous detection of sertraline and fluoxetine (B1211875) in simulated gastric fluid, demonstrating its applicability in toxicological analysis. nrfhh.com

| Technique | Principle | Application Example for Sertraline/N-Methyl Sertraline | Reference |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on solubility. | Extraction of this compound from formalin solution using chloroform. | nih.govsigmaaldrich.com |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences pass through; analyte is then eluted. | Isolation of sertraline from postmortem fluids and tissues using C18 or mixed-mode sorbents. | oup.comnih.gov |

| Protein Precipitation (PP) | Proteins are denatured and precipitated by adding a solvent (e.g., acetonitrile), then removed by centrifugation/filtration. | Extraction of sertraline and N-desmethylsertraline from human plasma. | researchgate.net |

| QuEChERS | Salting-out extraction with acetonitrile followed by dispersive SPE cleanup. | Simultaneous detection of sertraline and fluoxetine in simulated gastric fluid. | nrfhh.com |

Molecular Interactions and Receptor/transporter Affinity of N Methyl Sertraline in in Vitro Systems

Serotonin (B10506) Transporter (SERT) Binding Affinity and Uptake Inhibition Studies

N-methyl sertraline (B1200038) is characterized as a potent and highly selective competitive inhibitor of the serotonin transporter (SERT). Radioligand binding assays have consistently demonstrated its high affinity for human and rat SERT. Reported affinity values (Kᵢ) for human SERT include 0.29 nM and 0.79 nM in separate studies wikipedia.orgguidetopharmacology.org. Another study reported a pKᵢ value of 7.60, which corresponds to a Kᵢ of approximately 25 nM nih.gov. Inhibition studies using rat brain synaptosomes measured IC₅₀ values for serotonin uptake at 0.19 nM and 0.85 nM in different experiments preskorn.com.

Research also indicates that the binding of n-methyl sertraline to SERT is influenced by ion concentrations. One study found that its affinity for SERT is enhanced in the presence of chloride ions, with a Kᵢ of 1.1 nM in a NaCl medium compared to 1.9 nM in a medium with Na-isethionate researchgate.net.

Interactive Table 1: this compound Affinity for Serotonin Transporter (SERT)

| Parameter | Species/System | Value | Reference |

|---|---|---|---|

| Kᵢ | Human | 0.29 nM | wikipedia.org |

| Kᵢ | Human | 0.79 nM | guidetopharmacology.org |

| pKᵢ (Kᵢ) | Human | 7.60 (~25 nM) | nih.gov |

| Kᵢ | Not Specified | 1.1 nM (in NaCl) | researchgate.net |

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) Interactions

In vitro studies confirm that this compound is significantly less potent at the dopamine transporter (DAT) and norepinephrine transporter (NET) compared to SERT, which underlies its classification as a selective serotonin reuptake inhibitor.

One comprehensive binding study determined the Kᵢ of this compound at the human DAT to be 25 nM and at the human NET to be 420 nM wikipedia.orgdrugbank.com. These values demonstrate an 86-fold selectivity for SERT over DAT wikipedia.org. Despite this selectivity, the same study noted that among a wide array of antidepressants, sertraline displayed the highest affinity for DAT wikipedia.orgdrugbank.com. Another study reported a pKᵢ value of 6.38 for DAT, which translates to a much weaker affinity with a Kᵢ of approximately 417 nM nih.gov. For NET, this compound is considered a weak inhibitor nih.gov.

Interactive Table 2: this compound Affinity for DAT and NET

| Transporter | Species | Kᵢ Value | Selectivity (SERT Kᵢ=0.29nM) | Reference |

|---|---|---|---|---|

| Dopamine Transporter (DAT) | Human | 25 nM | 86-fold | wikipedia.orgdrugbank.com |

| Dopamine Transporter (DAT) | Human | ~417 nM (pKᵢ=6.38) | ~1438-fold | nih.gov |

Interactions with Other Neurotransmitter Receptors or Ion Channels

Beyond the primary monoamine transporters, this compound has been shown to interact with other neural targets, most notably the sigma-1 receptor. Multiple studies report that this compound possesses a moderate to high affinity for sigma-1 receptors, with a reported Kᵢ value of less than 100 nM nih.gov. The rank order of affinity for sigma-1 sites among several selective serotonin reuptake inhibitors (SSRIs) is fluvoxamine > sertraline > fluoxetine (B1211875) > citalopram > paroxetine drugbank.comnih.govresearchgate.net. Functionally, this compound may act as an antagonist at the sigma-1 receptor researchgate.net.

Its affinity for other neurotransmitter receptors appears to be low. For instance, it is a very weak inhibitor of [³H]quinuclidinyl benzilate binding to rat brain membranes, indicating a low affinity for muscarinic cholinergic receptors drugbank.com.

Interactive Table 3: this compound Affinity for Sigma-1 Receptors

| Receptor | Parameter | Value | Reference |

|---|---|---|---|

| Sigma-1 | Kᵢ | < 100 nM | nih.gov |

Interaction with Efflux Transporters

This compound demonstrates significant interaction with the efflux transporter P-glycoprotein (P-gp). In vitro evidence indicates that it is both a substrate and a potent inhibitor of P-gp nih.gov. Studies using fluorometric assays with P-gp-expressing cell lines show that this compound inhibits P-gp with a potency comparable to the well-established P-gp inhibitor quinidine drugbank.com. In brain endothelial cells, this compound causes rapid and potent inhibition of P-gp function nih.govplos.orgresearchgate.net. This inhibitory effect was observed even at low concentrations (10⁻⁸ M) plos.org.

Furthermore, assays measuring P-gp ATPase activity, which is stimulated by substrates, confirm that this compound is a P-gp substrate. This interaction is comparable in strength to that of verapamil, a classic P-gp substrate plos.org.

Interactive Table 4: this compound Interaction with P-glycoprotein (P-gp)

| Interaction Type | Assay/System | Finding | Reference |

|---|---|---|---|

| Inhibition | Fluorometric Assay (L-MDR1 cells) | Potent inhibitor, comparable to quinidine | drugbank.com |

| Inhibition | Calcein Accumulation (Brain Endothelial Cells) | Rapid and potent inhibition | nih.govplos.orgresearchgate.net |

Structure-Activity Relationship (SAR) Studies Related to Molecular Binding and Selectivity

The chemical structure of this compound—(1S,4S)-N-methyl-4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-1-naphthalenamine—is key to its high affinity and selectivity for SERT. Structural studies of the human SERT-sertraline complex reveal that the dichlorophenyl ring of the molecule binds within a subsite of the transporter's central binding pocket, while the amine and tetrahydronaphthalene groups occupy other subsites.

The N-methyl group is a critical feature for its high potency. The major metabolite, desmethylsertraline (B1148675) (norsertraline), which lacks this methyl group, is also a selective serotonin uptake inhibitor but is substantially less potent than the parent compound nih.gov. This indicates the methyl group's importance in optimizing the molecule's interaction with SERT. The selectivity of this compound for SERT over DAT and NET is also a direct consequence of its specific stereochemistry and substituent groups, which create a conformation that fits preferentially into the SERT binding site over those of the other monoamine transporters.

Degradation Pathways and Stability Considerations of N Methyl Sertraline in Research Contexts

Photolytic Degradation Mechanisms and Products

Photodegradation is recognized as a primary environmental transformation pathway for the parent compound, sertraline (B1200038). researchgate.netunito.it Sertraline's degradation follows pseudo-first-order kinetics and is dominated by direct photolysis, a process where the molecule directly absorbs light, leading to its breakdown. researchgate.net The presence of photosensitizers, such as dissolved organic matter, can accelerate this process. iaea.org

In studies on sertraline, UV oxidation has been shown to produce several transformation products. gdut.edu.cn The degradation pathways primarily involve reactions such as hydroxyl substitution on the aromatic ring and cleavage of the ether bond. gdut.edu.cn Under experimental conditions, three distinct degradation products (DP III-V) were formed when sertraline was exposed to photolytic stress. nih.gov Given the structural similarity, it is plausible that N-methylsertraline would undergo similar photolytic degradation, potentially involving hydroxylation and other structural modifications.

Table 1: Key Findings in Photodegradation Studies of the Parent Compound, Sertraline

| Finding | Observation | Relevant Species | Reference |

|---|---|---|---|

| Primary Pathway | Direct photolysis is the main degradation route in aqueous environments. | Sertraline | researchgate.net |

| Kinetics | Follows pseudo-first order kinetics. | Sertraline | researchgate.net |

| Degradation Products | Exposure to photolytic conditions produced three distinct degradation products (DP III, DP IV, DP V). | Sertraline | nih.gov |

| Identified Pathways | Photolysis can involve hydroxyl substitution and ether bond-breaking. | Sertraline | gdut.edu.cn |

| Acceleration | The presence of photosensitizers like humic acids significantly accelerates degradation. | Sertraline | iaea.org |

Oxidative Degradation Processes and Products

Oxidative stress is a significant factor in the degradation of this class of compounds. Studies on sertraline show it is susceptible to oxidation, particularly at the amine functional group. nih.gov The un-ionized, or free base, form of sertraline is more prone to oxidation than its ionized salt form. nih.gov When subjected to forced degradation with hydrogen peroxide, sertraline yields specific degradation products, identified as DP-I and DP-II. nih.gov

The degradation pathways for sertraline in the presence of an oxidizing agent like hydrogen peroxide can involve dehydrogenation, demethylation, and hydrolysis, often leading to the formation of sertraline ketone as a common product. researchgate.net For N-methylsertraline, with its tertiary amine, oxidation could potentially lead to the formation of an N-oxide derivative or N-demethylation back to the parent sertraline, which would then be subject to further degradation.

Table 2: Identified Oxidative Degradation Products of Sertraline

| Degradation Product | Stress Condition | Analytical Finding | Reference |

|---|---|---|---|

| DP-I | Oxidative (H₂O₂) | One of two primary products formed under oxidative stress. | nih.gov |

| DP-II | Oxidative (H₂O₂) | The second primary product formed under oxidative stress. | nih.gov |

Hydrolytic Stability Investigations

Hydrolysis is a common degradation pathway for many chemical compounds. However, comprehensive forced degradation studies conducted according to ICH guidelines have demonstrated that the parent compound, sertraline, is stable under various hydrolytic conditions, including acidic, basic, and neutral environments. nih.gov No significant degradation was observed when the drug was refluxed with 0.1 N HCl or 0.1 N NaOH. ijrpp.com Given that the core tetralinamine structure responsible for this stability is conserved in N-methylsertraline, it is highly probable that N-methylsertraline also exhibits considerable hydrolytic stability.

Stability in Chemical Reagents and Solvents (e.g., formalin reactions)

A significant finding in the study of N-methylsertraline relates to its formation from sertraline in the presence of formaldehyde (B43269), the active component of formalin. oup.com This reaction is of particular importance in forensic toxicology, as embalming fluids can alter the chemical profile of drugs present in tissues. nih.gov Sertraline, which contains a secondary amine, reacts with formaldehyde via the Eschweiler-Clarke reaction to form the N-methylated tertiary amine, N-methylsertraline. nih.govresearchgate.net

The rate and extent of this conversion are dependent on the pH and the concentration of the formalin solution. oup.com The conversion is more rapid at neutral and basic pH levels compared to acidic conditions. nih.govoup.com In experimental studies, sertraline was completely converted to N-methylsertraline after 30 days in 10% and 20% formalin solutions under neutral (pH 7.0) and basic (pH 9.5) conditions. oup.comnih.gov This demonstrates the instability of the parent compound in formalin and establishes a primary formation pathway for N-methylsertraline in specific chemical environments.

Table 3: Conversion of Sertraline to N-Methylsertraline in Formalin Solutions

| Formalin Conc. | pH | Time | Conversion Status | Reference |

|---|---|---|---|---|

| 10% | 7.0 | 30 days | 100% conversion to N-methylsertraline | oup.comnih.gov |

| 20% | 7.0 | 30 days | 100% conversion to N-methylsertraline | oup.comnih.gov |

| 10% | 9.5 | 30 days | 100% conversion to N-methylsertraline | oup.comnih.gov |

| 20% | 9.5 | 30 days | 100% conversion to N-methylsertraline | oup.comnih.gov |

Identification of Degradation Products via Advanced Analytical Techniques

The identification and structural characterization of degradation products require sophisticated analytical techniques. mdpi.com For N-methylsertraline and its parent compound, a combination of chromatographic and spectrometric methods is typically employed.

Gas Chromatography-Mass Spectrometry (GC-MS) has been effectively used to identify N-methylsertraline as a product of sertraline's reaction in formalin. oup.comnih.gov For broader degradation studies, liquid chromatography-based methods are prevalent. High-Performance Liquid Chromatography (HPLC) with UV detection is used for separation and quantification. nih.gov However, for structural elucidation of unknown products, mass spectrometry is indispensable.

Advanced techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS/MS) have been instrumental in identifying and characterizing the forced degradation products of sertraline. nih.gov This method provides high-resolution mass data, allowing for the determination of elemental composition and fragmentation patterns, which are key to identifying structures. researchgate.net For unequivocal structure confirmation of isolated degradation products, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique. nih.gov

Table 4: Analytical Techniques for the Study of Degradation Products

| Technique | Application | Reference |

|---|---|---|

| GC-MS | Identification of N-methylsertraline in formalin stability studies. | oup.comnih.gov |

| HPLC-UV | Separation and quantification of the parent drug and degradation products. | nih.gov |

| LC-MS | Identification of intermediate by-products from degradation processes. | abechem.com |

| UHPLC-Q-TOF/MS/MS | High-resolution identification and characterization of forced degradation products. | nih.govresearchgate.net |

| NMR (1D and 2D) | Definitive structural confirmation of isolated degradation products. | nih.gov |

Applications of N Methyl Sertraline in Fundamental Biochemical and Pharmacological Research Methodologies

Utilization as an Analytical Reference Standard in Metabolomics and Bioanalytical Method Development

N-methylsertraline is instrumental as an analytical reference standard in the development, validation, and application of bioanalytical methods aimed at the simultaneous quantification of sertraline (B1200038) and its metabolites in biological matrices. These methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic toxicology.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are common techniques where N-methylsertraline, as a stable, well-characterized compound, is used to ensure the accuracy and reproducibility of the assay. For instance, a sensitive GC/MS method was developed and validated for the determination of sertraline and its primary metabolite, desmethylsertraline (B1148675), in whole blood, with applications in clinical and forensic laboratories. researchgate.net The availability of certified reference materials for N-methylsertraline and its analogs, such as (±)-Norsertraline HCl, further supports its role in ensuring the quality and consistency of analytical data. cerilliant.com

In the field of metabolomics, which involves the comprehensive study of metabolites in a biological system, reference standards like N-methylsertraline are indispensable for the accurate identification and quantification of metabolic products. nih.gov This is particularly important in studies investigating the complex metabolic pathways of sertraline. mdpi.com For example, research has utilized such standards to compare plasma concentrations of sertraline and N-desmethylsertraline between individuals with different genetic makeups for metabolizing enzymes. researchgate.net

Application in in vitro Drug Metabolism and Enzyme Inhibition Assays for Parent Compound

The primary metabolic route for sertraline in humans is N-demethylation to its major metabolite, N-desmethylsertraline. tga.gov.auwikipedia.org In vitro studies using human liver microsomes and recombinant cytochrome P450 (CYP) enzymes are fundamental to elucidating the specifics of this biotransformation. In these assays, the formation of N-desmethylsertraline from sertraline is meticulously monitored.

Furthermore, N-methylsertraline is utilized in enzyme inhibition assays to investigate the potential of the parent compound, sertraline, to interfere with the metabolism of other drugs. By observing the inhibitory effects of sertraline on specific CYP-mediated reactions, researchers can predict potential drug-drug interactions. For instance, sertraline has been shown to be a moderate inhibitor of CYP2D6. wikipedia.org

Role as a Probe for Specific Metabolic Pathways or Enzyme Activities

N-methylsertraline, as the product of a primary metabolic pathway of sertraline, serves as a crucial probe for investigating the activity and specificity of the enzymes involved in its formation. The N-demethylation of sertraline is a key reaction catalyzed by several cytochrome P450 enzymes. nih.govresearchgate.netresearchgate.net

By measuring the rate of N-methylsertraline (as N-desmethylsertraline) formation in the presence of various specific chemical inhibitors or antibodies for different CYP isoforms, researchers can identify the principal enzymes responsible for this metabolic step. For example, inhibitors of CYP2C9 (sulfaphenazole) and substrates of CYP3A (triazolam) have been shown to reduce N-demethylation activity in human liver microsomes, while an anti-CYP2B6 antibody also demonstrated significant inhibition. nih.gov

Integration into Advanced in vitro Biological Models

The study of N-methylsertraline's formation and effects is greatly facilitated by its integration into a variety of advanced in vitro biological models. These models provide controlled environments to investigate specific biochemical processes without the complexities of a whole organism.

Human Liver Microsomes: This is a primary in vitro system for studying drug metabolism. nih.govresearchgate.net Incubating sertraline with human liver microsomes allows for the direct measurement of N-demethylation activity and the determination of kinetic parameters like Kₘ and Vₘₐₓ. nih.gov These studies have been instrumental in identifying the multiple cytochrome P450 enzymes involved in sertraline metabolism. nih.govresearchgate.net

cDNA-Expressed CYP Isoforms: To pinpoint the specific enzymes responsible for N-demethylation, researchers use recombinant systems where individual human CYP isoforms are expressed in cells. nih.govresearchgate.net By incubating sertraline with each of these isolated enzymes, their relative contribution to the formation of N-desmethylsertraline can be quantified. Studies have demonstrated that CYP2C19, CYP2B6, CYP2C9, CYP2D6, and CYP3A4 all exhibit activity towards sertraline N-demethylation. nih.govresearchgate.net

Cell-based Assays: Cell lines, such as those derived from human liver or other tissues, can be used to study the cellular uptake, metabolism, and potential cytotoxicity of sertraline and its metabolites. nih.govmdpi.com For example, studies have used cell-based models to investigate the effects of sertraline on cell viability and proliferation. mdpi.com

Isolated Enzymes: Beyond CYPs, purified enzymes like monoamine oxidases (MAOs) have been used to investigate other potential metabolic pathways of sertraline, such as deamination. researchgate.netdrugbank.com

These in vitro models, in conjunction with the use of N-methylsertraline as a reference and a product marker, provide a powerful platform for detailed mechanistic studies of sertraline's pharmacology and toxicology.

Table of Research Findings on Sertraline N-demethylation

| In Vitro System | Key Finding | Reference |

|---|---|---|

| Human Liver Microsomes | N-demethylation is a major metabolic pathway with a Kₘ of 18.1 +/- 2.0 µM and Vₘₐₓ of 0.45 +/- 0.03 nmol/min/mg of protein. | nih.gov |

| Human Liver Microsomes | Multiple P450 enzymes contribute to N-demethylation, with CYP2B6 having the greatest contribution. | researchgate.net |

| cDNA-Expressed CYP Isoforms | CYP2C19, CYP2B6, CYP2C9, CYP2D6, and CYP3A4 all catalyze sertraline N-demethylation. | nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| N-Methylsertraline |

| Sertraline |

| N-desmethylsertraline |

| (±)-Norsertraline HCl |

| Sulfaphenazole |

| Triazolam |

| Warfarin (B611796) |

| Propranolol |

| Imipramine |

| Desipramine |

| Timolol |

| Sparteine |

| Propafenone |

| Carbamazepine |

| Efavirenz |

| Methadone |

| Tramadol |

| Clozapine |

| Levothyroxine |

| Metoprolol |

| Dextromethorphan |

| Nortriptyline |

| Haloperidol |

| Phenytoin (B1677684) |

| Tolbutamide |

| S-mephenytoin |

| Paclitaxel |

| Doxorubicin |

| Artemether |

| Docetaxel |

| Thimerosal |

| NCT-503 |

| BM212 |

| SA-5 |

| Coumarin 3-carboxylate |

| p-chloroanisole |

| Antipyrine |

| Phenobarbital |

Future Directions and Emerging Research Avenues for N Methyl Sertraline

Development of Novel and Greener Synthetic Routes

The intentional synthesis of N-Methyl sertraline (B1200038) for research and reference standard purposes is an area ripe for innovation. Currently, literature detailing dedicated, high-yield synthetic routes is sparse, with much of the chemical understanding derived from its formation as a metabolite or an artifact.

A known chemical transformation for producing N-methylated amines is the Eschweiler-Clarke reaction, which involves the reaction of a secondary amine (sertraline) with formaldehyde (B43269) and a reducing agent like formic acid. wikipedia.org This reaction has been observed to occur in vitro in forensic contexts, particularly in embalming fluids containing formaldehyde, leading to the conversion of sertraline to N-Methyl sertraline. wikipedia.org However, this conversion is not a controlled synthetic route suitable for pharmaceutical-grade production.

Future research should focus on developing stereospecific and environmentally benign synthetic strategies. Key areas for exploration include:

Asymmetric Catalysis: Designing catalytic systems that can directly methylate the secondary amine of sertraline or its precursors with high enantioselectivity. This would bypass the need for chiral resolution steps, reducing waste and improving atom economy.

Flow Chemistry: Implementing continuous flow reactors for the methylation step could offer superior control over reaction parameters (temperature, pressure, stoichiometry), potentially increasing yield, purity, and safety while minimizing solvent usage.

Biocatalysis: Investigating the use of isolated enzymes, such as specific methyltransferases, to perform the N-methylation reaction. This approach offers the potential for high specificity under mild, aqueous conditions, aligning with the principles of green chemistry.

The development of such methods is crucial for producing high-purity this compound, which is essential for its use as a reference standard in analytical and metabolic studies.

Further Elucidation of Undiscovered Metabolic Pathways and Enzymes

The primary metabolic fate of sertraline in humans is N-demethylation to its major metabolite, this compound (also known as desmethylsertraline). nih.gov This biotransformation is almost exclusively mediated by the cytochrome P450 (CYP) superfamily of enzymes located primarily in the liver. nih.govresearchgate.net While the pathway is known, a deeper understanding of the contributing enzymes and their kinetics continues to be a significant area of research.

In vitro studies using human liver microsomes and cDNA-expressed CYP isoforms have demonstrated that the N-demethylation of sertraline is a multi-enzyme process. nih.govpharmgkb.org This complexity suggests a robust metabolic pathway, where the inhibition of a single enzyme is unlikely to halt the metabolism of sertraline entirely. nih.govresearchgate.net At least five distinct CYP isoforms have been identified as contributors: CYP2B6, CYP2C19, CYP2C9, CYP2D6, and CYP3A4. nih.govresearchgate.net

| Parameter | Value | Enzyme | Estimated Contribution (%) |

|---|---|---|---|

| Overall KM (Human Liver Microsomes) | 18.1 µM nih.gov / 98 µM researchgate.netpharmgkb.org | CYP2D6 | 35% nih.gov |

| Overall Vmax (Human Liver Microsomes) | 0.45 nmol/min/mg protein nih.gov | CYP2C9 | 29% nih.gov |

| CYP2B6 | 14% nih.gov | ||

| CYP2C19 | 13% nih.gov | ||

| CYP3A4 | 9% nih.gov |

Future research should aim to:

Investigate the role of less-studied or newly discovered CYP isoforms in this compound formation.

Explore the potential for secondary metabolism of this compound itself, such as hydroxylation or glucuronidation, and identify the enzymes responsible (e.g., UGTs). researchgate.net

Examine the influence of genetic polymorphisms in the identified CYP enzymes (e.g., in CYP2C19 or CYP2B6 poor metabolizers) on the precise rate and extent of this compound formation. nih.gov

Refinement of Ultra-Sensitive Analytical Methodologies for Trace Analysis

The accurate quantification of this compound in complex biological matrices like plasma, urine, or tissue homogenates is fundamental to pharmacokinetic and metabolic research. Given its status as a metabolite, its concentrations can be low, necessitating highly sensitive and specific analytical methods for trace analysis.

Current methodologies predominantly rely on chromatographic separation coupled with mass spectrometric detection.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is the gold standard for quantifying drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and throughput.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is also employed, particularly in forensic toxicology, for the identification and quantification of sertraline and this compound.

| Technique | Common Application | Key Advantages |

|---|---|---|

| HPLC-MS/MS | Pharmacokinetic studies, therapeutic drug monitoring, metabolic research. | Excellent sensitivity (trace analysis), high specificity, suitable for complex matrices. |

| GC-MS | Forensic toxicology, post-mortem analysis. | High chromatographic resolution, robust and well-established. |

Future advancements in this area should focus on:

Developing methods with lower limits of detection (LOD) and quantification (LOQ): This would enable studies involving microdosing or the analysis of matrices with exceptionally low concentrations, such as cerebrospinal fluid.

Miniaturization and Automation: Integrating microfluidics and automated sample preparation to reduce sample volume, reagent consumption, and analysis time.

High-Resolution Mass Spectrometry (HRMS): Employing techniques like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometry to facilitate metabolite identification and structural elucidation alongside quantification, helping to uncover previously unknown metabolic pathways.

Advanced Mechanistic Studies of Molecular Interactions in Complex Biological Systems (excluding clinical implications)

While this compound is often considered less active than its parent compound, a detailed investigation of its interactions at a molecular level is crucial for a complete understanding of its biological disposition. The primary molecular target of sertraline is the serotonin (B10506) transporter (SERT). Research indicates that this compound's affinity for this transporter is significantly lower than that of sertraline.

Studies have shown that this compound is substantially weaker as a serotonin reuptake inhibitor, with one report suggesting it is approximately 50-fold less potent than sertraline. nih.gov This marked decrease in activity at the primary pharmacological target is a key feature of its molecular profile.

| Compound | Relative Potency as a SERT Inhibitor |

|---|---|

| Sertraline | High |

| This compound | ~50-fold lower than Sertraline nih.gov |

Future mechanistic studies should move beyond the primary target to:

Investigate Off-Target Binding: Systematically screen this compound against a broad panel of receptors, transporters, and enzymes to identify any potential secondary molecular interactions, even if weak.

Explore Transporter Interactions: Examine its interaction with drug efflux transporters like P-glycoprotein (P-gp), which could influence its distribution and clearance from cells and tissues.

Utilize Structural Biology: Employ techniques like X-ray crystallography or cryo-electron microscopy (cryo-EM) to study the binding of this compound to any identified interacting proteins, providing a structural basis for its activity or lack thereof.

Potential as a Research Tool in Systems Biology and Cheminformatics Approaches

Beyond its identity as a metabolite, this compound holds significant potential as a specialized tool in various research domains. Its most immediate and impactful application is in analytical chemistry.

The use of stable isotope-labeled (e.g., deuterated) this compound as an internal standard is critical for accurate quantification in mass spectrometry-based assays. By adding a known quantity of labeled this compound to a sample, variations in sample preparation and instrument response can be normalized, ensuring the high precision and accuracy required for pharmacokinetic and metabolic studies.

Future applications as a research tool could expand into:

Metabolic Pathway Probe: Using labeled this compound in in vitro and in vivo models to trace any further metabolic transformations it may undergo, helping to map out downstream metabolic networks.

Cheminformatics Model Validation: As computational models for predicting drug metabolism become more sophisticated, this compound can serve as a reference compound. The known kinetics and multiple-enzyme pathway of its formation provide a complex test case for validating the predictive power of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models.

Negative Control in Pharmacological Screening: Given its significantly reduced activity at the serotonin transporter, this compound can serve as an ideal negative control in experiments designed to investigate the effects of sertraline, helping to distinguish the effects of the parent drug from its primary metabolite.

By pursuing these focused research avenues, the scientific community can develop a more complete and nuanced understanding of this compound, elevating its status from a simple metabolite to a valuable compound for chemical, metabolic, and analytical research.

Q & A

Q. How can researchers mitigate batch-to-batch variability in this compound samples during long-term studies?

- Methodological Answer : Implement quality control (QC) protocols, including periodic NMR/HPLC checks against certified reference standards. Use stability-indicating assays to monitor degradation. Document storage conditions (e.g., desiccation, inert atmosphere) in metadata. Collaborate with accredited synthesis facilities for large-scale production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.